3-クロロ-2,6-ジニトロトルエン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

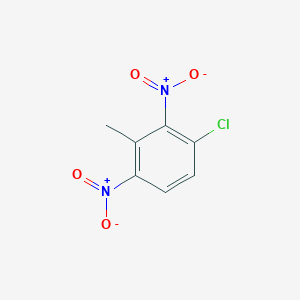

3-Chloro-2,6-dinitrotoluene is a chlorinated and nitrated derivative of toluene, a compound that has been studied for its unique crystal and molecular structure. The compound is characterized by the presence of chloro and nitro substituents on the benzene ring of toluene, which significantly alter its chemical and physical properties.

Synthesis Analysis

The synthesis of chloro-nitro compounds related to 3-Chloro-2,6-dinitrotoluene involves a multi-step process. For instance, the synthesis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, a structurally related compound, was achieved by nitrating the corresponding 4-chromanone at the 3 position followed by chlorination of the nitration product . This method indicates that similar procedures could be applied to synthesize 3-Chloro-2,6-dinitrotoluene, with careful control of the reaction conditions to ensure the correct placement of the chloro and nitro groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-2,6-dinitrotoluene has been determined using various analytical techniques such as IR, NMR, MS, and X-ray crystallography . For example, the related compound 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone crystallizes as a pair of enantiomers and exhibits a half-chair conformation of the pyranone ring, with the chloro and nitro groups occupying pseudoequatorial and pseudoaxial positions, respectively . This suggests that 3-Chloro-2,6-dinitrotoluene may also exhibit interesting conformational characteristics due to the steric and electronic effects of its substituents.

Chemical Reactions Analysis

The presence of nitro groups in compounds like 3-Chloro-2,6-dinitrotoluene can lead to various chemical reactions, particularly those involving reduction or further substitution. The nitro group at the 6 position is known to conjugate with the benzene ring, which could influence the reactivity of the compound . Additionally, the steric repulsion between substituents, as observed in 2,6-dinitrotoluene, can affect the compound's reactivity by altering bond angles and the overall molecular geometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2,6-dinitrotoluene are influenced by its molecular structure. For instance, the dihedral angles between the nitro group planes and the benzene plane, as well as the steric repulsion between the methyl and nitro groups, can affect the compound's melting point, solubility, and density . The chiral nature of related compounds, as seen in 2,6-dinitrotoluene, suggests that 3-Chloro-2,6-dinitrotoluene may also exhibit optical activity, although the absolute configuration would need to be determined to confirm this .

科学的研究の応用

- 用途: Diaphorobacter sp. strain DS2 などの特定の細菌株は、TNT (2,4,6-トリニトロトルエン) および関連化合物を分解する能力があるとされています。3-Cl-2,6-DNT は、同じ酵素 (3-ニトロトルエンジオキシゲナーゼ) によって直接分解されませんが、これらの細菌の炭素源および窒素源として役立ちます。 これは、株 DS2 が汚染された場所から 3-Cl-2,6-DNT を除去するために役立つ可能性があることを示唆しています .

- 用途: 他のニトロトルエン (例:2,4-DNT および 2,6-DNT) と並んで形成される速度論を理解することで、反応をより適切に制御できます。 研究者たちは、o-ニトロトルエンのニトロ化反応におけるこれらの化合物の同時生成を研究しています .

- 用途: 研究者たちは、ニトロ基および芳香族環の初期還元に関与する酵素 (例:N-エチルマレイミドレダクターゼ) を探求しています。 この知見は、生物修復戦略に役立ち、望ましくない中間体の生成を最小限に抑えます .

環境修復と生分解

ニトロ化反応速度論と制御

代謝経路の探求

Safety and Hazards

3-Chloro-2,6-dinitrotoluene is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and may cause cancer . It is also suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

将来の方向性

The future directions for the study of 3-Chloro-2,6-dinitrotoluene could involve a deeper understanding of the kinetics of 2-MNT nitration to optimize industrial production conditions and reduce the occurrence of side reactions in the process of toluene mononitration . The application of microreactors is expected to achieve accurate control of temperature in nitration kinetic study .

作用機序

Target of Action

It is known that nitrotoluenes, in general, can interact with various enzymes and proteins within biological systems .

Mode of Action

Nitrotoluenes are known to undergo reductive transformation of their nitro groups . This process involves the reduction of the nitro groups to amines, which can then interact with various biological targets .

Biochemical Pathways

Nitrotoluenes can be incorporated into various biochemical pathways due to their reductive transformation . The production of amines through this process can affect various biochemical pathways, potentially leading to downstream effects such as the production of reactive oxygen species .

Pharmacokinetics

Nitrotoluenes are generally lipophilic, suggesting they may be readily absorbed and distributed within the body . The metabolism of nitrotoluenes involves the reduction of the nitro groups, potentially leading to the formation of various metabolites .

Result of Action

The reduction of the nitro groups in nitrotoluenes can lead to the production of reactive intermediates, which can cause oxidative stress and potential cellular damage .

Action Environment

The action, efficacy, and stability of 3-Chloro-2,6-dinitrotoluene can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the reductive transformation of the nitro groups . Additionally, factors such as pH and temperature can also influence the stability and reactivity of the compound .

特性

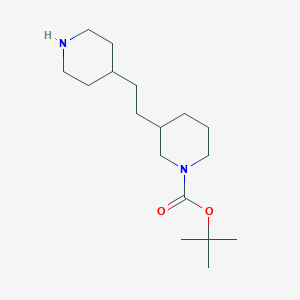

IUPAC Name |

1-chloro-3-methyl-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYUYBKDVYCJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79913-56-7 |

Source

|

| Record name | 1-chloro-3-methyl-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)

![3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520056.png)

![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)